Product packaging for Glycyrol(Cat. No.:CAS No. 23013-84-5)

Glycyrol

Numéro de catalogue: B026511
Numéro CAS: 23013-84-5
Poids moléculaire: 366.4 g/mol
Clé InChI: LWESBHWAOZORCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycyrol (CAS 23013-84-5) is a natural benzofurocoumarin compound found in traditional medicinal plants such as Glycyrrhiza uralensis and Blumea balsamifera . With a molecular formula of C21H18O6 and a molecular weight of 366.37 g/mol, it serves as a valuable chemical reference standard and building block for phytochemical and pharmacological investigations . Researchers utilize this compound in the study of its inherent biological activities and as a key intermediate in the synthetic derivation of more complex molecules for drug discovery pathways. Its structure and natural origin make it a compound of interest for exploring new therapeutic agents. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O6 B026511 Glycyrol CAS No. 23013-84-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,9-dihydroxy-1-methoxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWESBHWAOZORCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177569
Record name Neoglycyrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23013-84-5
Record name Glycyrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23013-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoglycyrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3DSA537F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycyrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

243.5 - 245 °C
Record name Glycyrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activities and Pharmacological Investigations of Glycyrol

Anti-Inflammatory Effects of Glycyrol

Research has highlighted the significant anti-inflammatory potential of this compound, demonstrating its capacity to modulate inflammatory pathways and reduce the production of inflammatory mediators in response to various stimuli.

Modulation of Inflammatory Responses (e.g., induced by Candida spp., LPS)

This compound has been shown to effectively modulate inflammatory responses triggered by different agents, including the fungal pathogen Candida albicans and bacterial lipopolysaccharide (LPS). In a murine model of cutaneous candidiasis, this compound treatment led to a significant reduction in the colony-forming units (CFU) of C. albicans at the site of infection. nih.gov By inhibiting hyphal induction and adherence of the fungus to host cells, this compound curtails key virulence factors that are known to provoke an inflammatory reaction. nih.gov

Furthermore, in the context of LPS-induced inflammation, this compound exhibits potent anti-inflammatory activity. Studies on RAW264.7 macrophages have demonstrated that this compound dose-dependently inhibits the production of nitric oxide (NO). This inhibition is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. The underlying mechanism for this effect is the prevention of NF-κB activation through the inhibition of I-κBα phosphorylation.

Reduction of Inflammatory Factors in Host Systems

In addition to its direct effects on inflammatory cells, this compound has been observed to reduce key inflammatory factors within host systems. In a mouse model of collagen-induced arthritis, oral administration of this compound led to a significant reduction in serum levels of inflammatory cytokines. nih.gov This systemic reduction in inflammatory mediators was associated with the alleviation of cartilage and bone erosion. nih.gov Further investigations have shown that this compound can decrease the mRNA expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in LPS-stimulated macrophages.

Inflammatory Factor Effect of this compound Model System
Nitric Oxide (NO)InhibitionLPS-stimulated RAW264.7 macrophages
Inducible Nitric Oxide Synthase (iNOS)Down-regulationLPS-stimulated RAW264.7 macrophages
Cyclooxygenase-2 (COX-2)Down-regulationLPS-stimulated RAW264.7 macrophages
Interleukin-1β (IL-1β)Decreased mRNALPS-stimulated RAW264.7 macrophages
Interleukin-6 (IL-6)Decreased mRNALPS-stimulated RAW264.7 macrophages
Serum Inflammatory CytokinesReductionCollagen-induced arthritis in mice nih.gov

Antibacterial and Anti-Infective Properties of this compound

This compound has demonstrated notable antibacterial and anti-infective properties, particularly against the pathogenic bacterium Streptococcus pneumoniae. Its mechanism of action is unique in that it targets a key virulence factor without directly inhibiting bacterial growth, suggesting a potential to reduce pathogenicity with a lower risk of inducing drug resistance. researchgate.netnih.gov

Mechanisms Against Bacterial Pathogens (e.g., Streptococcus pneumoniae)

The primary mechanism of this compound against Streptococcus pneumoniae involves the targeting of its main virulence factor, Pneumolysin (PLY). researchgate.netnih.gov Research indicates that this compound does not affect the growth of S. pneumoniae or the production of the PLY protein. researchgate.netnih.gov Instead, its action is focused on neutralizing the toxic effects of this crucial virulence factor. researchgate.netnih.gov This targeted approach helps to mitigate the damage caused by the bacteria to host tissues. researchgate.net

Inhibition of Bacterial Virulence Factor Oligomerization (e.g., Pneumolysin (PLY))

A key finding in the study of this compound's antibacterial activity is its ability to inhibit the oligomerization of Pneumolysin. researchgate.netnih.gov PLY exerts its toxic effects by binding to cholesterol on host cell membranes and subsequently forming pores through oligomerization. researchgate.netnih.gov this compound directly interacts with PLY monomers through hydrogen bonds, Van der Waals forces, and solvation effects. researchgate.netnih.gov This interaction effectively prevents the PLY monomers from assembling into the pore-forming complex, thereby neutralizing its cytotoxic activity. researchgate.netnih.gov

Parameter Observation Reference
S. pneumoniae GrowthNo effect researchgate.netnih.gov
PLY ProductionNo effect researchgate.netnih.gov
PLY OligomerizationInhibition researchgate.netnih.gov
PLY Pore-forming ToxicityReduction researchgate.netnih.gov

Anti-Cancer and Antineoplastic Research on this compound

This compound, a coumestan (B1194414) originally isolated from Glycyrrhiza uralensis, has demonstrated notable antitumor activities in various in vitro and in vivo studies. nih.gov Its potential as an antineoplastic agent stems from its ability to modulate several key cellular processes involved in cancer progression, including the induction of programmed cell death, regulation of cellular maintenance pathways, and control of cell proliferation.

Induction of Cellular Apoptosis

A primary mechanism underlying the anti-cancer effects of this compound is its capacity to induce cellular apoptosis, a form of programmed cell death. nih.gov In studies involving human kidney epithelial 293T tumor cells, this compound was found to induce gene expression related to p53-dependent apoptosis via endonuclease G. nih.gov Research on AGS (human gastric adenocarcinoma) and HCT 116 (human colon cancer) cells has further elucidated this pro-apoptotic effect. Treatment with this compound leads to characteristic markers of apoptosis, such as an increased ratio of cells in the sub-G1 phase of the cell cycle, cleavage of poly (ADP-ribose) polymerase-1 (PARP-1), and the activation of caspase-3. nih.gov The activation of c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinases (MAPKs) signaling pathways is also implicated in this caspase-dependent apoptosis. nih.gov

Influence on Cell Cycle Progression

This compound exerts an inhibitory effect on cancer cell proliferation by influencing cell cycle progression. nih.gov Mechanistic studies have revealed that this compound induces a G0/G1 phase cell cycle arrest in cancer cells. nih.gov This arrest is indicated by an increase in the expression of the p21 protein, a well-known inhibitor of cyclin-dependent kinases that plays a crucial role in controlling cell cycle checkpoints. nih.gov By halting the cell cycle at this early phase, this compound effectively prevents cancer cells from dividing and proliferating.

Suppression of Tumor Growth in Specific Cancer Models (e.g., Non-Small Cell Lung Cancer)

The in vitro anti-cancer activities of this compound have been corroborated by in vivo studies demonstrating its ability to suppress tumor growth. In a nude mouse xenograft model bearing HCT 116 human colon cancer cells, administration of this compound resulted in the suppression of tumor growth. nih.gov Furthermore, this compound has shown efficacy in models of non-small cell lung cancer (NSCLC). Specifically, it has been observed to inhibit tumor growth in an HCC827GR xenograft model, highlighting its potential therapeutic relevance for this type of cancer. researchgate.net

Table 1: Summary of Anti-Cancer and Antineoplastic Research on this compound

Mechanism of Action Key Findings Affected Molecules/Pathways Cell/Tumor Models Citations
Induction of Cellular Apoptosis Induces caspase-dependent apoptosis. p53, Endonuclease G, PARP-1, Caspase-3, JNK/p38 MAPKs AGS, HCT 116, 293T nih.govnih.gov
Regulation of Autophagy Triggers defective autophagy by slowing lysosomal degradation. Autophagic flux machinery AGS, HCT 116 nih.gov
Influence on Cell Cycle Progression Induces cell cycle arrest at the G0/G1 phase. p21 Not specified nih.gov
Suppression of Tumor Growth Inhibits tumor growth in vivo. Not specified HCT 116 xenograft, HCC827GR xenograft (NSCLC) nih.govresearchgate.net

Immunomodulatory Role of this compound

Beyond its anti-cancer properties, this compound has been investigated for its role as an immunomodulatory agent. Research indicates that it possesses immunosuppressive activities, primarily through its interaction with key signaling pathways that regulate immune cell function. nih.gov

Inhibition of Calcineurin Activity

A significant aspect of this compound's immunomodulatory function is its ability to inhibit calcineurin, a crucial protein phosphatase in the regulation of T-lymphocyte activation. nih.govresearchgate.net Enzymatic assays have shown that this compound inhibits calcineurin activity in a dose-dependent manner, with a reported IC50 value of 84.6 μM. nih.gov Spectroscopic and docking studies have further explored this interaction, revealing that this compound binds to the catalytic A subunit of calcineurin (CNA). nih.gov This binding, which occurs primarily through hydrophobic interactions, alters the secondary structure of the CNA subunit, which is the likely mechanism for the inhibition of its enzymatic activity. nih.gov By inhibiting calcineurin, this compound can suppress the downstream signaling that leads to the production of interleukin-2 (B1167480) (IL-2) and the subsequent activation and proliferation of T-lymphocytes, thereby exerting its immunosuppressive effects. nih.gov

Table 2: Summary of Immunomodulatory Research on this compound

Activity Mechanism Key Findings Target Molecule Citations
Immunosuppression Inhibition of Calcineurin Activity Inhibits calcineurin in a dose-dependent manner (IC50 = 84.6 μM); suppresses IL-2 production and T-lymphocyte proliferation. Calcineurin (CNA subunit) nih.govresearchgate.netnih.gov

Table 3: List of Chemical Compounds

Compound Name
Calcineurin
Caspase-3
c-Jun N-terminal kinase (JNK)
Endonuclease G
This compound
Interleukin-2 (IL-2)
p21
p38 mitogen-activated protein kinases (MAPKs)
Poly (ADP-ribose) polymerase-1 (PARP-1)

Antioxidative Research on this compound

This compound and its related compounds, primarily Glycyrrhizin (B1671929) (GL) or Glycyrrhizic Acid (GA), the main active components of licorice root, have been the subject of significant research regarding their antioxidant properties. Studies have explored their mechanisms of action, which primarily involve the inhibition of reactive oxygen species (ROS) generation and the trapping of free radicals.

Research has demonstrated that these compounds can offer radioprotection by scavenging free radicals and solvated electrons. The antioxidant capacity of glycyrrhizin has been shown in some studies to be even higher than that of beta-carotene (B85742) and zeaxanthin (B1683548) in scavenging OOH radicals. The fundamental mechanisms of antioxidant defense are twofold: preventing the generation of ROS and scavenging existing free radicals. Glycyrrhizin has been shown to be capable of capturing a solvated electron, which prevents its reaction with molecular oxygen, thereby inhibiting ROS generation at its source.

Further investigations into polyphenols from Glycyrrhiza glabra have indicated strong antioxidant power, which is proportional to their polyphenolic content. These extracts have demonstrated a significant protective effect against oxidative damage induced by hydrogen peroxide in human colon carcinoma cells (Caco-2). This suggests a potential role in mitigating intestinal pathologies linked to the production of reactive oxygen species. Studies on different parts of Glycyrrhiza species have also confirmed that they can be a valuable source of natural antioxidants.

Table 1: Summary of Antioxidative Research Findings

Compound/Extract Model/System Key Findings Reference
Glycyrrhizin (GL) Chemical assays (CIDNP technique) Capable of capturing solvated electrons, preventing ROS generation; traps free radicals.
Glycyrrhizin Pulse radiolysis study Scavenges OH radicals and solvated electrons, offering radioprotection.
Liquorice Polyphenol Extracts (LPEs) Caco-2 cells Provided remarkable protection against oxidative damage induced by H₂O₂.

Anti-angiogenic Research on this compound

This compound and its parent compound, Glycyrrhizic Acid (GA), have demonstrated notable anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor progression. Research indicates that GA can inhibit tumor growth and angiogenesis in animal models.

The mechanism behind this anti-angiogenic activity involves the inhibition of key processes in endothelial cells. Studies have shown that GA decreases the migration, invasion, and tube formation of endothelial cells, which are essential steps in the formation of new blood vessels. This is achieved, in part, by reducing the production of reactive oxygen species and suppressing the activation of the Extracellular Signal-Regulated Kinase (ERK) signaling pathway in these cells. The ERK pathway is a crucial regulator of angiogenesis, and its downregulation by GA suggests a targeted mechanism of action.

Furthermore, Glycyrrhetinic acid (GA), a bioactive metabolite of glycyrrhizic acid, has also been shown to inhibit the angiogenic sprouting of new blood vessels, contributing to its anti-cancer effects. Glycer-AGEs (advanced glycation end-products derived from glycerol) have been found to enhance the angiogenic potential of hepatocellular carcinoma cells by increasing the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. This highlights the complex role of glycerol-related compounds in regulating angiogenesis.

Table 2: Summary of Anti-angiogenic Research Findings

Compound Model/System Key Findings Mechanism of Action Reference
Glycyrrhizic Acid (GA) Mouse tumor models, endothelial cells Inhibited tumor growth and angiogenesis. Decreased migration, invasion, and tube formation of endothelial cells.
Glycyrrhizic Acid (GA) Endothelial cells Reduced angiogenic activities. Reduced reactive oxygen species production and activation of the ERK pathway.

Anti-allergenic Research on this compound

This compound and related compounds from Glycyrrhiza uralensis are recognized for their anti-allergenic activities. Research has focused on Glycyrrhizic Acid (GA) to elucidate the mechanisms underlying these effects in IgE-mediated allergic reactions.

Studies using both in vivo and in vitro models have shown that GA can act as a "mast cell stabilizer." It inhibits the degranulation of mast cells, a critical event in the allergic cascade that releases histamine (B1213489) and other inflammatory mediators. This stabilization is achieved by inhibiting the expression of Orai1, STIM1, and TRPC1, which are crucial for extracellular Ca²⁺ influx, a necessary step for degranulation. This action leads to decreased vascular permeability.

In animal models of systemic allergic reactions, GA has been shown to suppress the increased levels of Interleukin-4 (IL-4) in a dose-dependent manner, which helps to restore the balance of T-helper 1 (Th1) and T-helper 2 (Th2) cells. An imbalance skewed towards Th2 is characteristic of allergic responses. GA also significantly reduces the number of B cells that produce allergen-specific Immunoglobulin E (IgE) and IgG1, partly due to the lower levels of Th2 cytokines. These findings suggest that GA is an effective anti-allergenic agent for the prevention and treatment of IgE-mediated allergic reactions.

Table 3: Summary of Anti-allergenic Research Findings

Compound Model/System Key Findings Mechanism of Action Reference
Glycyrrhizic Acid (GA) RBL-2H3 cells, mouse models (passive cutaneous anaphylaxis) Acted as a "mast cell stabilizer," inhibited degranulation and vascular permeability. Inhibited expression of Orai1, STIM1, and TRPC1, blocking Ca²⁺ influx.
Glycyrrhizic Acid (GA) Balb/c mice (active systemic allergic reaction) Suppressed increased IL-4 levels, restoring Th1/Th2 balance. Reduced Th2 cytokine levels.
Glycyrrhizic Acid (GA) Balb/c mice Attenuated B cells producing allergen-specific IgE and IgG1. Associated with low levels of Th2 cytokines.

Neuroprotective Potential Research (e.g., relevance to Alzheimer's disease)

Glycyrrhizin, a major bioactive constituent of licorice, has demonstrated significant neuroprotective potential in preclinical models of various neurological disorders, including Alzheimer's disease. Its effects are largely attributed to its anti-inflammatory and antioxidant properties.

A key mechanism of Glycyrrhizin's neuroprotective action is its role as a pharmacological inhibitor of High Mobility Group Box 1 (HMGB1). HMGB1 is a protein that, when released extracellularly, acts as a proinflammatory cytokine and has been implicated in the pathology of several neurological conditions. By inhibiting HMGB1 expression and its translocation, Glycyrrhizin can attenuate neuronal damage. This inhibition also leads to the downregulation of inflammatory cytokines, further protecting neuronal cells.

In the context of Alzheimer's disease, compounds from Glycyrrhiza have been found to have protective effects against oxidative stress and amyloid-β toxicity. Research suggests these compounds can ameliorate learning and memory impairments in mouse models of the disease. The therapeutic potential of Glycyrrhiza compounds in Alzheimer's is linked to their ability to inhibit key signaling pathways involved in neuroinflammation, such as Toll-like receptor 4 (TLR4) and nuclear factor-κB (NF-κB). While research into lipid metabolism in Alzheimer's disease has highlighted changes in glycerophospholipid and sphingolipid metabolism, the direct role of simple glycerol (B35011) is complex and can be an indicator of phospholipid degradation under pathological conditions. The multifaceted actions of Glycyrrhiza compounds present a promising area of research for neurodegenerative disorders.

Table 4: Summary of Neuroprotective Research Findings

Compound Model/System Key Findings Mechanism of Action Reference
Glycyrrhizin Preclinical models of neurological disorders Attenuated neuronal damage. Inhibited HMGB1 expression and translocation; downregulated inflammatory cytokines.
Glycyrrhiza compounds (Isoliquiritigenin, liquiritigenin, glycyrrhizic acid) Caenorhabditis elegans Showed protective effects against oxidative stress and amyloid-β toxicity. Not specified in the provided text.
Licorice Mouse models of Alzheimer's disease Ameliorated learning and memory impairments. Not specified in the provided text.

Table of Mentioned Compounds

Compound Name Abbreviation
Advanced Glycation End-products AGEs
Beta-carotene -
Calcium Ca²⁺
Cyclosporine A CsA
Extracellular Signal-Regulated Kinase ERK
Glycerol -
This compound GC
Glycyrrhetinic Acid GA
Glycyrrhizic Acid GA
Glycyrrhizin GL
High Mobility Group Box 1 HMGB1
Histamine -
Hydrogen peroxide H₂O₂
Immunoglobulin E IgE
Immunoglobulin G1 IgG1
Interleukin-4 IL-4
Interleukin-6 IL-6
Interleukin-13 IL-13
Isoliquiritigenin -
Liquiritigenin -
Mitogen-activated protein kinase MAPK
Nuclear factor-κB NF-κB

Molecular Mechanisms of Action of Glycyrol

Enzyme System Interactions

Glycyrol has been shown to interact with and inhibit key metabolic enzymes, particularly isoforms of the Cytochrome P450 (CYP) system. nih.gov This family of enzymes is crucial for the metabolism of a wide variety of compounds.

Research conducted on pooled human liver microsomes (HLM) and human recombinant cDNA-expressed CYPs has demonstrated that this compound exerts selective and potent inhibitory effects on specific CYP isoforms. nih.govtandfonline.com It strongly inhibits CYP1A-mediated phenacetin (B1679774) O-deethylation and CYP2C9-mediated diclofenac (B195802) 4'-hydroxylation. nih.govtandfonline.com

Detailed investigations using human recombinant enzymes have quantified the inhibitory potency of this compound. nih.govtandfonline.com It showed selective inhibition of CYP1A1 and CYP1A2, with half-maximal inhibitory concentration (IC50) values of 1.3 μM and 16.1 μM, respectively. nih.govtandfonline.com Furthermore, this compound demonstrated particularly strong inhibition of CYP2C9-catalyzed activity, with an IC50 value of 0.67 μM. nih.govtandfonline.com

CYP IsoformMeasured EffectValue (μM)Source
CYP1A1IC501.3 nih.govtandfonline.com
CYP1A2IC5016.1 nih.govtandfonline.com
CYP2C9IC500.67 nih.govtandfonline.com

The mechanism by which this compound inhibits CYP isoforms has been characterized as competitive inhibition. nih.govtandfonline.com Analysis using a Dixon plot revealed that the inhibition of both CYP1A-mediated and CYP2C9-mediated activities in human liver microsomes is competitive. nih.govtandfonline.com This indicates that this compound likely binds to the active site of these enzymes, directly competing with their substrates. wikipedia.orgnih.gov

Protein-Ligand Binding Studies

Beyond enzyme systems, this compound's molecular mechanism involves direct binding to other protein targets, such as bacterial toxins.

This compound has been found to target Pneumolysin (PLY), a key virulence factor and pore-forming toxin produced by Streptococcus pneumoniae. nih.govnih.gov Studies have shown that this compound interacts with PLY, reducing its toxicity by inhibiting the oligomerization of the toxin into a pore-like structure. nih.govfrontiersin.orgresearchgate.net This action is achieved without affecting the growth of the bacterium or its production of the PLY toxin. nih.govfrontiersin.org

The interaction between this compound and pneumolysin is stabilized by a combination of non-covalent binding forces. nih.govnih.govfrontiersin.org Molecular studies have identified these forces as hydrogen bonds, Van der Waals interactions, and solvation effects. nih.govnih.govfrontiersin.org These interactions collectively contribute to the binding of this compound to the toxin, thereby interfering with its pathogenic function. nih.gov

Protein TargetLigandIdentified Binding ForcesSource
Pneumolysin (PLY)This compoundHydrogen Bonds, Van der Waals Interactions, Solvation Effects nih.govnih.govfrontiersin.org

Intracellular Signaling Pathway Modulation

While the interactions of this compound with enzymes and extracellular toxins are documented, its direct effects on intracellular signaling pathways are less characterized. Some research suggests that this compound may regulate immune responses through the inhibition of calcineurin activity, which is a key component in T-cell activation signaling. nih.gov However, comprehensive studies detailing the broader impact of this compound on various intracellular signaling cascades are not extensively available in the current scientific literature.

Suppression of Specific Signaling Axes (e.g., IRE1α-JNK Pathway)

A critical examination of current scientific literature reveals no direct evidence to support the hypothesis that glycerol (B35011) actively suppresses the IRE1α-JNK (Inositol-requiring enzyme 1α - c-Jun N-terminal kinase) signaling pathway. This pathway is a major branch of the Unfolded Protein Response (UPR), which is activated by endoplasmic reticulum (ER) stress—a condition arising from the accumulation of misfolded proteins. lipotype.com

However, research provides insight into an indirect relationship between ER stress and glycerol metabolism. Studies have demonstrated that the induction of ER stress in adipocytes (fat cells) leads to an activation of lipolysis. nih.govnih.gov Lipolysis is the metabolic process through which triglycerides are broken down into their constituent molecules: free fatty acids and glycerol. nih.gov Consequently, ER stress results in an increased release of glycerol from adipose cells. nih.govnih.gov

This relationship suggests that elevated glycerol levels can be a consequence of ER stress, rather than a modulator of the IRE1α-JNK pathway itself. The primary molecular mechanism by which glycerol interacts with cellular stress appears to be through its function as a chemical chaperone.

Glycerol as a Chemical Chaperone

A key molecular mechanism attributed to glycerol is its role as a chemical chaperone. nih.govresearchgate.netnih.govbitesizebio.com Chemical chaperones are small molecules that promote the proper folding and stabilization of proteins. nih.govbitesizebio.com Glycerol performs this function by altering the solvent properties of water, which helps to stabilize the native, correctly folded state of proteins and prevent the formation of protein aggregates that can lead to cellular damage and trigger the ER stress response. researchgate.netacs.org By facilitating protein stability, glycerol can help mitigate the conditions that would otherwise activate stress pathways like the IRE1α-JNK axis. nih.gov This action is a general, non-specific mechanism of protein stabilization rather than a direct inhibition of a specific signaling molecule. nih.govacs.org

Research Findings on ER Stress-Induced Glycerol Release

Detailed studies have quantified the release of glycerol from cells undergoing ER stress induced by various chemical agents. These findings underscore the role of ER stress as a trigger for lipolysis.

ER Stress InducerCell/Tissue TypeObservationReference
Thapsigargin Differentiated Rat AdipocytesTime-dependent increase in glycerol release nih.gov
Tunicamycin Differentiated Rat AdipocytesSignificant elevation of lipolytic reaction and glycerol release nih.gov
Brefeldin A Differentiated Rat AdipocytesEffective elevation of lipolytic reaction and glycerol release nih.gov
Tunicamycin Mouse Adipose Tissue (in vivo)30% increase in circulating glycerol levels 24 hours post-injection nih.gov

Preclinical Experimental Methodologies and Findings

In Vitro Research Models Utilizing Glycyrol

In vitro studies are crucial for elucidating the direct cellular and molecular effects of this compound, providing foundational data for its potential therapeutic applications.

This compound has been investigated in various cell culture systems to determine its efficacy and assess its impact on cellular toxicity. In studies evaluating the combined toxicity of fumonisin B1 (FB1) and cadmium, this compound demonstrated an ability to mitigate these toxic effects in mouse embryonic fibroblast (MEF) and human L02 liver cells. nih.govresearchgate.net The observed cytotoxicity in these models was linked to the activation of the IRE1α-JNK pathway, and this compound was found to reduce this toxicity by suppressing the IRE1α-JNK axis. nih.govresearchgate.net

The following table summarizes key findings from cell culture studies:

Cell LineToxic Agent(s) Combined with this compoundObserved Effect of this compoundMolecular Mechanism
Mouse Embryonic Fibroblast (MEF)Fumonisin B1 (FB1) + CadmiumReduced synergistic cytotoxicitySuppression of IRE1α-JNK axis
Human L02 Liver CellsFumonisin B1 (FB1) + CadmiumReduced synergistic cytotoxicitySuppression of IRE1α-JNK axis

Hemolysis assays have been employed to evaluate this compound's impact on red blood cell integrity, particularly in the context of bacterial toxins. This compound has been shown to reduce the virulence of Pneumolysin (PLY), a toxin produced by Streptococcus pneumoniae, during bacterial invasion. researchgate.net Specifically, this compound affects the pore-forming toxicity of PLY, and its presence in mixtures with PLY has been observed to influence hemolysis conditions. researchgate.net

Western blot analysis is a technique used to detect specific proteins in a sample and has been utilized to validate the molecular targets of this compound. This method was instrumental in determining how this compound inhibits the toxicity of Pneumolysin (PLY). researchgate.netfrontiersin.org Research findings indicate that this compound achieves its effect by targeting the oligomerization of PLY. researchgate.net

In Vivo Research Models Utilizing this compound

In vivo studies provide a more complex and holistic understanding of this compound's effects within living organisms, including its impact on infection and organ damage.

This compound has been evaluated in animal infection models, notably in mice infected with Streptococcus pneumoniae. In these models, this compound directly contributed to reducing the inflammatory response and bacterial load within the lungs of infected mice. researchgate.net Furthermore, this compound was observed to decrease the expression of key inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Importantly, these protective effects were achieved without affecting the growth of S. pneumoniae or the production of PLY. researchgate.net

The following table summarizes the in vivo findings in Streptococcus pneumoniae infection models:

Animal ModelInfection AgentObserved Effect of this compoundInflammatory Markers Reduced
Mice (e.g., Streptococcus pneumoniae infection)Streptococcus pneumoniaeReduced inflammatory response in lungs, decreased bacterial content in lungsIL-1β, IL-6, TNF-α

Beyond infection models, this compound's protective effects against organ damage have been investigated in vivo. In C57BL/6N mice, this compound was shown to alleviate liver damage induced by co-exposure to fumonisin B1 (FB1) and cadmium. nih.govresearchgate.net This hepatoprotective action was attributed to this compound's ability to suppress the IRE1α-JNK axis. nih.govresearchgate.net Additionally, this compound has demonstrated beneficial effects in a collagen-induced arthritis (CIA) mouse model, which serves as a model for rheumatoid arthritis. Oral administration of this compound significantly reduced clinical scores, mitigated cartilage and bone erosion, and lowered the levels of serum inflammatory cytokines in these mice. nih.gov

The following table outlines this compound's protective effects on organ damage in vivo:

Animal ModelInducing Agent for DamageOrgan(s) AffectedObserved Protective Effect of this compoundMolecular Mechanism (if identified)
C57BL/6N MiceFumonisin B1 (FB1) + CadmiumLiverReduced liver damageSuppression of IRE1α-JNK axis
Mice (Collagen-induced arthritis model)Collagen (for arthritis induction)Cartilage, BoneReduced clinical scores, alleviated cartilage and bone erosion, decreased serum inflammatory cytokinesDown-regulation of autoimmune and inflammatory reactions nih.gov

Inflammatory Response Monitoring in Animal Tissues

Preclinical investigations into the chemical compound this compound have extensively monitored its impact on inflammatory responses within various animal tissues, revealing significant anti-inflammatory and immunosuppressive properties. These studies have utilized established animal models to elucidate the mechanisms by which this compound modulates inflammatory pathways and reduces tissue damage.

In a collagen-induced arthritis (CIA) mouse model, which serves as a preclinical model for rheumatoid arthritis, oral administration of this compound demonstrated a notable reduction in inflammatory markers and associated tissue pathology. Specifically, this compound treatment led to significantly reduced levels of key serum inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Beyond cytokine modulation, this compound was observed to decrease the transcriptional activities of Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT), alongside inhibiting Interleukin-2 (B1167480) (IL-2) expression. These molecular actions collectively contributed to the alleviation of cartilage and bone erosion characteristic of the disease model nih.govplos.org.

The detailed research findings from the CIA mouse model are summarized in the following tables:

Table 1: Effects of this compound on Serum Inflammatory Cytokines in Collagen-Induced Arthritis (CIA) Mouse Model

Inflammatory Marker (Serum)Effect of this compound Treatment
TNF-αReduced levels
IL-17Reduced levels
IL-6Reduced levels
IL-1βReduced levels

Table 2: Effects of this compound on Inflammatory Pathways in Collagen-Induced Arthritis (CIA) Mouse Model

Pathway/ExpressionEffect of this compound Treatment
NF-κB activityDecreased transcriptional activity
NFAT activityDecreased transcriptional activity
IL-2 expressionInhibited

Further studies using an imiquimod-induced psoriasis-like Balb/c mouse model investigated this compound's effects on skin inflammation. In this model, this compound demonstrated a substantial reduction in the expression of pro-inflammatory cytokines within the skin tissues. Specifically, the messenger RNA (mRNA) levels of Interleukin-6 (IL-6), Interleukin-23 subunit p19 (IL-23p19), and C-X-C Motif Chemokine Ligand 3 (CXCL-3) were significantly decreased in the skin of treated mice. Additionally, this compound treatment resulted in a reduction of the splenic index, indicating a broader systemic immunomodulatory effect mdpi.comnih.gov.

The detailed research findings from the psoriasis-like skin inflammation mouse model are presented in the table below:

Table 3: Effects of this compound on Inflammatory Markers in Psoriasis-like Skin Inflammation Mouse Model

Inflammatory Marker (Skin mRNA)Effect of this compound Treatment
IL-6Reduced expression
IL-23p19Reduced expression
CXCL-3Reduced expression

These preclinical findings collectively highlight this compound's potent anti-inflammatory capabilities across different animal models, demonstrating its ability to modulate key inflammatory cytokines and signaling pathways in affected tissues.

Computational Approaches in Glycyrol Research

Molecular Docking Studies

Molecular docking studies have been extensively employed to predict the binding modes and affinities of Glycyrol with various proteins. These studies provide a static view of the ligand-receptor complex, identifying key residues involved in the interaction.

For instance, molecular docking analyses have indicated that this compound can interact with several proteins, including those related to inflammatory responses and cell survival. In one study, this compound was found to interact with Interferon-gamma (IFNG), C-X-C motif chemokine ligand 8 (CXCL8), and Tumor Necrosis Factor (TNF). The specific interactions observed are detailed below frontiersin.org:

Protein TargetInteraction TypeInteracting Residues (this compound)Interacting Residues (Protein)
IFNGHydrogen bondingNot specifiedAla-8, Leu-28
HydrophobicNot specifiedLeu-11, Phe-15, Phe-57, Leu-57, Leu-30
CXCL8Hydrogen bondingNot specifiedGlu-29, Val-27
HydrophobicNot specifiedVal-58, Ile-61, Leu-25, Val-27
TNFHydrogen bondingNot specifiedGlu-23
HydrophobicNot specifiedPhe-144, Ala-145, Asp-143, Gln-67, Tyr-141

Molecular docking also suggested that this compound, as an active ingredient, could play a role in treating conditions by acting on CSF2, CCR5, NLRP3, IFNG, and TNF frontiersin.org.

Furthermore, investigations into this compound's interaction with Pneumolysin (PLY) have utilized molecular docking to predict its binding mode within the PLY binding pocket researchgate.net. Another study explored the interaction of this compound with calcineurin A (CNA), revealing that this compound binds to CNA through hydrophobic interactions in a 1:1 ratio. The primary binding site was identified within the catalytic domain of CNA, in close proximity to the calcineurin B subunit-binding domain nih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior and stability of this compound-protein complexes over time. These simulations are crucial for validating the stability of predicted binding conformations and understanding conformational changes.

In studies involving this compound, MD simulations have been employed to validate the binding stability of this compound with its target proteins frontiersin.org. For the Pneumolysin (PLY)-Glycyrol complex, MD simulations of 40 ns were performed to assess stability. Key metrics analyzed included the root-mean-square deviations (RMSDs) of all atoms in the PLY-glycyrol complex relative to its initial structure as a function of time. Additionally, the root-mean-square fluctuations (RMSF) of residues of the entire protein in both the PLY-glycyrol complex and free PLY were examined researchgate.net. These analyses help to understand the flexibility of the protein and the stability of the ligand-protein complex.

Binding Free Energy and Energy Decomposition Calculations

Binding free energy calculations provide a quantitative measure of the affinity between this compound and its target proteins, while energy decomposition calculations further break down this energy into contributions from individual residues, offering a detailed understanding of the energetic landscape of the interaction.

Studies involving this compound have included analyses of binding free energy, radius of gyration, and solvent accessible surface area frontiersin.org. It is generally understood that a lower binding energy of the complex indicates a more stable receptor-ligand binding conformation frontiersin.org.

Future Research Directions and Translational Perspectives for Glycyrol

Identification of Novel Biological Targets and Therapeutic Applications

Glycyrol has demonstrated efficacy across a spectrum of in vitro and in vivo models, suggesting a broader range of therapeutic applications beyond its currently established roles. A key area for future research involves the systematic identification of novel biological targets to fully elucidate its mechanisms of action.

Therapeutic Applications and Known Targets:

Lung Cancer: this compound has shown potent therapeutic effects on non-small cell lung cancer (NSCLC) by directly inactivating T-LAK cell-originated protein kinase (TOPK). Studies have demonstrated its effectiveness against several human NSCLC cell lines in vitro and its ability to significantly suppress tumor growth in vivo. nih.gov

Rheumatoid Arthritis (RA): this compound exhibits beneficial effects in collagen-induced arthritis (CIA) in mice, an established model for RA. Its therapeutic action is associated with the down-regulation of both autoimmune and inflammatory reactions, including decreased NF-κB and NFAT transcriptional activities and inhibition of IL-2 expression. nih.gov

Immunosuppression: Beyond its anti-inflammatory properties, this compound has been identified as a novel immunosuppressant, capable of regulating immune responses by inhibiting calcineurin activity. researchgate.net

Alzheimer's Disease (AD): this compound has shown inhibitory activity against butyrylcholinesterase (BChE), a promising drug target in the later stages of Alzheimer's disease. Docking simulations suggest a strong binding affinity for BChE, indicating its potential as a therapeutic agent for AD. researchgate.netpreprints.org

Psoriasis: this compound has been shown to prevent the progression of psoriasis-like skin inflammation in mouse models, demonstrating immunosuppressive and anti-inflammatory actions by reducing expressions of inflammatory cytokines such as IL-6, IL-23, and CXCL-3. mdpi.com

Antimicrobial and Antiviral Activities: this compound has also been reported to possess antifungal, antibacterial, and antiviral activities. For instance, phytochemicals from licorice, including this compound, have been explored for their potential to act against COVID-19 by inhibiting targets such as STAT3, IL2RA, MMP1, and CXCL8. researchgate.netpreprints.orgnih.govresearchgate.net

Future research should employ advanced proteomic and genomic screening techniques to uncover additional direct and indirect molecular targets, which could expand its therapeutic utility into other inflammatory, autoimmune, or oncological conditions.

Investigation of this compound's Role in Multi-Targeting Approaches

The complex etiology of many diseases, particularly chronic and multifactorial conditions like cancer, neurodegenerative disorders, and autoimmune diseases, often necessitates therapeutic agents that can modulate multiple biological pathways simultaneously. This compound's diverse biological activities inherently suggest its potential as a multi-targeting compound. researchgate.netpreprints.org

Polypharmacology in Alzheimer's Disease: this compound, alongside other compounds like liquiritigenin, is being considered for its multi-targeting activities in Alzheimer's disease. Specifically, its ability to inhibit butyrylcholinesterase (BChE) and potentially other enzymes like monoamine oxidases (MAOs) highlights a polypharmacological approach to address the multifaceted pathology of AD. researchgate.netpreprints.org

Synergistic Effects: The concept of polypharmacology, or multi-targeting, is recognized as a synergistic strategy in drug discovery, offering potentially better therapeutic outcomes for complex diseases. nih.govresearchgate.net this compound's reported activities across various pathways (e.g., anti-inflammatory, immunosuppressive, anticancer, enzyme inhibition) position it as a prime candidate for investigating synergistic effects when combined with other therapeutic agents or when acting on multiple targets within a single disease pathway. researchgate.netpreprints.org

Future studies should focus on:

Network Pharmacology: Applying network pharmacology approaches to map this compound's interactions with multiple proteins and pathways, providing a holistic view of its therapeutic effects. nih.govresearchgate.netbiorxiv.org

Combination Therapies: Investigating this compound in combination with existing drugs to explore synergistic or additive therapeutic benefits, potentially reducing required dosages and mitigating side effects of current treatments.

Structure-Activity Relationship (SAR) for Multi-Targeting: Delving into the structural features of this compound that enable its multi-targeting capabilities to design novel derivatives with optimized polypharmacological profiles.

Development of Advanced Research Models for this compound Studies

To facilitate the translation of this compound into clinical applications, the development and utilization of advanced research models are crucial. These models can provide more physiologically relevant insights into its efficacy, pharmacodynamics, and potential interactions.

Current and Future Research Models:

In Vitro Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines have been extensively used to study this compound's anticancer effects. nih.gov HaCaT cells, a human keratinocyte cell line, have been used to study its effects on inflammatory responses relevant to psoriasis. mdpi.com A549 alveolar epithelial cells have been used in conjunction with Streptococcus pneumoniae D39 to investigate its impact on bacterial toxicity. researchgate.net

In Vivo Animal Models:

Tumor Xenograft Models: In vivo tumor growth models in mice have been employed to confirm the anticancer efficacy of this compound observed in in vitro settings. nih.gov

Autoimmune/Inflammatory Models: Collagen-induced arthritis (CIA) in mice serves as a robust model for rheumatoid arthritis, demonstrating this compound's immunosuppressive and anti-inflammatory actions. nih.gov Imiquimod-induced psoriasis-like Balb/c mouse models have been established to investigate its effects on skin inflammation. mdpi.com

Computational and In Silico Models: Molecular docking and network pharmacology have been utilized to predict and analyze this compound's binding affinities to various targets and its involvement in complex biological networks, particularly in the context of Alzheimer's disease and COVID-19. researchgate.netpreprints.orgnih.govresearchgate.net These computational approaches are vital for guiding experimental design and target identification.

Future Directions for Model Development:

Organoid and 3D Culture Systems: Implementing more complex in vitro models, such as organoids or 3D cell culture systems, to better mimic the physiological environment and cellular interactions, providing more predictive data for in vivo efficacy.

Patient-Derived Xenografts (PDX) Models: Utilizing PDX models for cancer research to test this compound's efficacy against patient-specific tumors, enhancing the translational relevance of preclinical findings.

Advanced Animal Models: Exploring genetically engineered animal models that more closely recapitulate specific human disease pathologies, allowing for a deeper understanding of this compound's long-term effects and target engagement in vivo.

In Silico Refinement: Further refining computational models with machine learning and artificial intelligence to predict this compound's polypharmacological profile, potential off-targets, and optimal chemical modifications for enhanced potency and selectivity.

These advanced research models, combined with rigorous experimental validation, will be instrumental in bridging the gap between preclinical discoveries and clinical translation for this compound.

Q & A

Q. What are the key chemical identifiers and analytical methods for verifying Glycyrol purity in laboratory settings?

this compound (CAS: 23013-84-5) is a benzofuran-chromone derivative with the formula C₂₁H₁₈O₆. Key identifiers include its melting point (243.5–245°C), GC-MS spectra (m/z 366.36 molecular ion), and LC-MS/MS fragmentation patterns under positive/negative ionization . Researchers should use HPLC coupled with UV detection (λ~280 nm) or NMR (¹H/¹³C) to confirm purity, referencing spectral data from authenticated sources like HMDB .

Q. Which natural sources and extraction protocols are recommended for isolating this compound in preclinical studies?

this compound is primarily isolated from Glycyrrhiza uralensis roots. Standard protocols involve ethanol or methanol extraction, followed by silica gel chromatography and preparative HPLC. Yield optimization requires monitoring fractions via TLC (Rf ~0.5 in chloroform-methanol 9:1) and validating isolates with MS/MS .

Q. What in vitro assays are suitable for preliminary screening of this compound’s anti-inflammatory activity?

Use LPS-stimulated macrophage models (e.g., RAW264.7 cells) to measure cytokine suppression (IL-6, TNF-α) via ELISA. Pair this with NF-κB luciferase reporter assays to quantify transcriptional inhibition. Dose-response curves (typically 10–100 μM) should include positive controls like dexamethasone .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in autoimmune disease models?

The collagen-induced arthritis (CIA) murine model is well-established for rheumatoid arthritis. Key parameters include:

  • Dosing : 25–50 mg/kg/day orally, adjusted based on bioavailability studies.
  • Endpoints : Clinical arthritis scores, histopathological analysis of joint erosion, and serum cytokine profiling (IL-1β, IL-17) via multiplex assays .
  • Controls : Compare with methotrexate or biologics (e.g., anti-TNFα).

Q. What molecular techniques clarify this compound’s mechanism in modulating NF-κB and NFAT pathways?

  • NF-κB : Use electrophoretic mobility shift assays (EMSA) to assess DNA binding inhibition in nuclear extracts. Combine with siRNA knockdown of IκBα to validate pathway specificity.
  • NFAT : Employ calcium flux assays (Fluo-4 AM staining) in T-cells, followed by dual-luciferase reporters for NFAT-dependent transcription .

Q. How can conflicting data on this compound’s immunosuppressive vs. pro-inflammatory effects be resolved?

Discrepancies may arise from differential cell types or dosing. For example, this compound inhibits T-cell IL-2 secretion (via NFAT suppression) but may activate dendritic cells at low doses. Researchers should:

  • Replicate studies across multiple cell lines (e.g., Jurkat T-cells, THP-1 monocytes).
  • Perform pharmacokinetic profiling to clarify concentration-dependent effects .

Q. What strategies optimize literature reviews for this compound’s pharmacological applications using Google Scholar?

  • Advanced Search : Use "this compound" AND ("NF-κB" OR "NFAT") to filter mechanistic studies. Exclude patents with -patent.
  • Citation Tracking : Leverage “Cited by” to identify influential papers and “Related articles” for interdisciplinary connections.
  • Author Profiles : Follow experts like Qun Wei (Beijing Normal University) for updates on this compound’s calcineurin interactions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., Western blot alongside ELISA).
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding .
  • Resource Validation : Cross-reference HMDB, PubMed, and university repositories (e.g., Beijing Normal University publications) to avoid unreliable sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyrol
Reactant of Route 2
Glycyrol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.